Kbz probe 1, also known as lysine benzoylation probe 1, is a chemical compound designed to study the post-translational modification of proteins through lysine benzoylation. This modification is recognized as a significant regulatory mechanism in cellular processes and is catalyzed by specific enzymes, such as histone acetyltransferases. The exploration of Kbz probe 1 is crucial for understanding the implications of lysine benzoylation in various biological contexts, including gene expression and protein function.
Kbz probe 1 participates in click chemistry reactions, particularly the copper-free cycloaddition between azides and alkynes, which leads to the formation of triazoles. This reaction is notable for its efficiency and selectivity, making it an essential tool in biochemical applications. The mechanism involves the formation of a covalent bond between the probe and its target, allowing for the visualization and tracking of proteins modified by lysine benzoylation. The high yield and specificity of these reactions are critical for their application in live cell imaging and proteomic studies .
The biological activity of Kbz probe 1 centers on its ability to label proteins that undergo lysine benzoylation. This modification has been implicated in various cellular functions, including transcriptional regulation and signal transduction. The use of Kbz probe 1 enables researchers to investigate the dynamics of lysine benzoylation in live cells, providing insights into how this modification affects protein interactions and cellular pathways . Studies have shown that Kbz can influence the activity of histone acetyltransferases, thereby affecting gene expression patterns .
The synthesis of Kbz probe 1 involves several key steps:
This synthetic route highlights the versatility of click chemistry in generating bioorthogonal probes that are minimally invasive to biological systems .
Kbz probe 1 has several applications in biochemical research:
Interaction studies using Kbz probe 1 focus on identifying binding partners of lysine-benzoylated proteins. By employing techniques such as mass spectrometry and fluorescence microscopy, researchers can map out interaction networks influenced by this post-translational modification. These studies have revealed that lysine benzoylation can alter protein-protein interactions, impacting various signaling pathways within cells .
Kbz probe 1 can be compared with other chemical probes used for studying post-translational modifications. Below are some similar compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Acetylation Probe | Acetylation | Targets acetylated lysines; widely used in epigenetics research. |
| Methylation Probe | Methylation | Specific for methylated residues; important in gene regulation studies. |
| Propionylation Probe | Propionylation | Investigates propionylated proteins; less common but relevant in metabolic studies. |
| Butyrylation Probe | Butyrylation | Targets butyrylated proteins; involved in metabolic regulation. |
Kbz probe 1 stands out due to its specificity for benzoylated lysines, a relatively newly identified modification that plays critical roles in regulating protein function and cellular processes . Its unique ability to participate in copper-free click reactions further enhances its utility in live-cell imaging and proteomics.
Kbz probe 1 represents a specialized chemical compound with the molecular formula C₁₃H₁₇ClF₂N₂O₃ and a precise molecular weight of 322.74 grams per mole [1] [2] [3]. This fluorescent probe compound is assigned the Chemical Abstracts Service number 2606820-58-8, providing unique identification within chemical databases [4] [5] [3]. The molecular weight calculation demonstrates the compound's moderate size within the spectrum of organic molecules, falling within a range suitable for cellular penetration studies [2].
The elemental composition analysis reveals the presence of thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two fluorine atoms, two nitrogen atoms, and three oxygen atoms [1] [3]. This specific atomic arrangement contributes to the compound's unique physicochemical properties and biological activity profile [6]. The incorporation of halogen atoms, specifically chlorine and fluorine, significantly influences the compound's electronic distribution and molecular interactions [3].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClF₂N₂O₃ | [1] [2] [3] |
| Molecular Weight | 322.74 g/mol | [1] [2] [3] |
| Chemical Abstracts Service Number | 2606820-58-8 | [4] [5] [3] |
| PubChem Compound Identifier | 162642092 | [3] |
The molecular weight of 322.74 daltons positions Kbz probe 1 within the optimal range for membrane permeability studies, as compounds with molecular weights between 300-500 daltons typically demonstrate favorable cellular uptake characteristics [7]. The precision of the molecular weight measurement reflects the compound's well-defined chemical structure and purity standards required for research applications [2].
Kbz probe 1 exhibits a complex stereochemical arrangement centered around its lysine-derived backbone structure [1] [3]. The compound features an S-configuration at the alpha-carbon position, as indicated by its International Union of Pure and Applied Chemistry name: (2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid hydrochloride [1] [3]. This specific stereochemical arrangement is crucial for the compound's biological activity and interaction with target proteins [6].
The functional group architecture of Kbz probe 1 encompasses several distinct chemical moieties that contribute to its overall properties [1] [3]. The primary functional groups include an amino acid backbone derived from lysine, a benzoyl group modified with fluorine substituents, and a hydrochloride salt formation [1] [3]. The benzoyl functional group, with the formula C₆H₅CO, possesses a mass of 105 atomic mass units and serves as the key recognition element for histone benzoylation studies [8] [9].
The difluorobenzoyl modification represents a significant structural feature, where two fluorine atoms are positioned at the 2 and 5 positions of the benzene ring [1] [3]. This specific substitution pattern influences the compound's electronic properties and binding affinity [10]. The fluorine atoms contribute to the compound's stability through their strong carbon-fluorine bonds and affect the molecule's lipophilicity and membrane permeability characteristics [10].
| Functional Group | Chemical Formula | Position | Contribution |
|---|---|---|---|
| Amino Group | NH₂ | Alpha Carbon | Zwitterionic Character |
| Carboxyl Group | COOH | Alpha Carbon | Acidic Properties |
| Difluorobenzoyl | C₇H₃F₂O | Side Chain | Recognition Element |
| Hydrochloride | HCl | Salt Form | Solubility Enhancement |
The lysine-derived backbone provides the fundamental amino acid structure essential for protein interactions [1] [3]. The hexanoic acid chain length creates optimal spacing between the amino terminus and the benzoyl recognition group, facilitating proper binding geometry with target proteins [6]. The presence of the hydrochloride salt enhances the compound's water solubility and stability in aqueous environments [3].
The stereochemical configuration at the C2 position follows the S-nomenclature according to Cahn-Ingold-Prelog priority rules [11] [12]. This specific configuration is essential for maintaining biological activity, as the natural lysine residues in proteins exhibit the same stereochemical arrangement [13]. The retention of natural stereochemistry ensures proper recognition by enzymes and binding proteins involved in histone modification processes [14] [6].
Kbz probe 1 represents a novel class of cyclopropene-containing chemical reporters designed for bioorthogonal metabolic labeling of lysine benzoylation modifications [1]. The synthetic strategy for Kbz probe 1 involves the preparation of a 1-methylcyclopropene derivative functionalized with a benzoic acid moiety, creating a versatile probe for tracking post-translational modifications in living cells.
The foundation of cyclopropene synthesis has been extensively studied, with various methodologies established for the preparation of substituted cyclopropenes. The most widely employed synthetic approach involves the [2+1] cycloaddition reaction between alkynes and carbenes, typically generated from diazo compounds under transition metal catalysis [2]. Rhodium-catalyzed cyclopropenation has emerged as a particularly effective method for generating cyclopropene derivatives with excellent yields and selectivities [3] [4].
For 1-methylcyclopropene derivatives, the synthesis typically begins with the reaction of terminal alkynes with ethyl diazoacetate in the presence of rhodium(II) catalysts [5]. The rhodium-catalyzed cyclopropenation proceeds through the formation of a rhodium-carbene intermediate, which undergoes cycloaddition with the alkyne substrate to form the cyclopropene ring. The reaction conditions generally require elevated temperatures (60-80°C) and inert atmosphere to prevent decomposition of the sensitive cyclopropene products [6] [7].
The specific synthetic pathway for Kbz probe 1 involves several key transformations. First, the cyclopropene core is constructed through rhodium-catalyzed cyclopropenation of trimethylsilylpropyne with ethyl diazoacetate, followed by ester reduction to generate the corresponding alcohol [5]. This alcohol intermediate can then be converted to an azide using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which provides access to the amine functionality through subsequent reduction with triphenylphosphine [5].
The incorporation of the benzoic acid moiety is achieved through acylation of the amine intermediate with benzoyl chloride derivatives under basic conditions. The resulting amide linkage provides the necessary structural framework for metabolic incorporation into cellular proteins through lysine benzoylation pathways [1] [8].
Alternative synthetic routes have been developed to improve the efficiency and scalability of cyclopropene probe synthesis. One approach involves the use of carbamate linkages, which have been shown to be compatible with cellular biosynthetic pathways while exhibiting enhanced stability compared to direct amide bonds [9]. The carbamate strategy involves the reaction of cyclopropene alcohols with 4-nitrophenyl chloroformate, followed by nucleophilic substitution with the appropriate amine derivative [10].
Advanced synthetic methodologies have also been developed for the preparation of more complex cyclopropene derivatives. The use of chiral rhodium catalysts, such as Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄, enables the enantioselective synthesis of cyclopropene probes with high enantiomeric excess [3]. These chiral catalysts operate through specific substrate-catalyst interactions that control the stereochemical outcome of the cyclopropenation reaction.
The synthetic strategy for Kbz probe 1 has been optimized to maximize both chemical yield and biological compatibility. The incorporation of the 1-methylcyclopropene motif provides enhanced stability compared to unsubstituted cyclopropenes while maintaining high reactivity toward 1,2,4,5-tetrazines in bioorthogonal ligation reactions [1] [8]. The presence of the methyl substituent also serves to modulate the electronic properties of the cyclopropene ring, facilitating selective reaction with tetrazine partners while avoiding unwanted side reactions with biological nucleophiles.
The purification of Kbz probe 1 and related cyclopropene derivatives presents unique challenges due to their inherent instability and tendency toward polymerization. Effective purification strategies must balance the need for high purity with the preservation of the sensitive cyclopropene functionality.
High-performance liquid chromatography (HPLC) represents the primary purification technique for cyclopropene probes, with reversed-phase systems being most commonly employed [11]. The separation is typically achieved using C18 columns with acetonitrile-water mobile phases containing formic acid modifiers. Gradient elution programs are designed to provide optimal resolution between the target compound and synthetic impurities while minimizing exposure to harsh conditions that could promote cyclopropene degradation.
For preparative-scale purification, specialized HPLC systems equipped with fraction collectors enable the isolation of milligram quantities of purified Kbz probe 1 [12]. The Thermo Scientific Vanquish Analytical Purification LC Systems, incorporating the Vanquish Fraction Collector, provide precise fractionation capabilities with high recovery and low carryover. These systems feature automated delay volume determination and fast fraction collection valve switching to preserve separation quality during the fractionation process.
Column chromatography using silica gel represents an alternative purification approach, particularly for larger scale preparations. However, special precautions must be taken to prevent cyclopropene degradation on the acidic silica surface. The use of deactivated silica, prepared by treatment with triethylamine or other basic modifiers, helps to minimize unwanted side reactions while maintaining acceptable chromatographic performance [10].
The selection of appropriate solvents and mobile phase conditions is critical for successful purification. Dichloromethane and ethyl acetate are commonly used as the primary solvents, with petroleum ether serving as a less polar component for gradient elution. The pH of aqueous mobile phases must be carefully controlled to prevent acid-catalyzed ring-opening reactions that can lead to product degradation [13].
Quality control procedures for Kbz probe 1 involve comprehensive analytical characterization to confirm both chemical identity and purity. The development of robust analytical methods is essential for ensuring batch-to-batch consistency and detecting potential degradation products or synthetic impurities.
Purity assessment typically employs analytical HPLC with UV detection at 254 nm or 280 nm, depending on the specific chromophore present in the molecule. The analytical method must be validated to demonstrate linearity, accuracy, precision, and specificity according to standard pharmaceutical guidelines [14]. System suitability testing is performed regularly to ensure consistent instrument performance, with predetermined acceptance criteria for retention time, peak area, and resolution parameters.
The stability of Kbz probe 1 during storage and handling is monitored through accelerated stability studies conducted under controlled temperature and humidity conditions. These studies help to establish appropriate storage conditions and expiration dating for the compound. The formation of degradation products is tracked by HPLC, with mass spectrometric identification of unknown impurities when necessary [14].
Water content determination is particularly important for cyclopropene compounds, as moisture can catalyze hydrolysis reactions leading to ring-opening and product degradation. Karl Fischer titration provides accurate moisture determination, with typical specifications requiring water content below 0.5% by weight.
Residual solvent analysis is performed using gas chromatography to ensure that organic solvents used in the synthesis and purification process are removed to acceptable levels. This is particularly important for biological applications where solvent residues could interfere with cellular uptake or metabolism of the probe.
Environmental monitoring during purification operations helps to prevent contamination and ensure consistent product quality. This includes monitoring of temperature, humidity, and air quality in laboratory spaces where sensitive cyclopropene compounds are handled.
The comprehensive characterization of Kbz probe 1 requires the application of multiple analytical techniques to confirm structural identity, assess purity, and evaluate stability. Mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography represent the cornerstone analytical methods for cyclopropene probe characterization.
Mass spectrometry provides definitive molecular weight confirmation and structural information for Kbz probe 1. Electrospray ionization (ESI) mass spectrometry is particularly well-suited for cyclopropene compounds, as the mild ionization conditions minimize fragmentation while providing excellent sensitivity [15]. The molecular ion peak for Kbz probe 1 appears at m/z 323.74 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺.
High-resolution mass spectrometry using time-of-flight (TOF) or Orbitrap analyzers enables accurate mass determination to within 5 ppm, confirming the molecular formula C₁₃H₁₇ClF₂N₂O₃ [16]. This level of mass accuracy is essential for distinguishing between isobaric compounds and confirming the presence of specific functional groups.
Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through collision-induced dissociation (CID) fragmentation patterns. The characteristic fragmentation of the cyclopropene ring produces diagnostic ions that can be used to confirm the presence of the 1-methylcyclopropene moiety. The benzoic acid portion of the molecule also generates characteristic fragment ions that support structural assignments [15].
For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods are developed using triple quadrupole mass spectrometers. These methods provide exceptional specificity and sensitivity for the detection and quantification of Kbz probe 1 in biological samples. The optimization of collision energy and selection of appropriate precursor-product ion transitions are critical for achieving optimal analytical performance [15].
Nuclear magnetic resonance spectroscopy serves as the primary technique for detailed structural characterization of Kbz probe 1. Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical environments and connectivity patterns. The cyclopropene protons typically appear as characteristic multiplets in the 6-7 ppm region, with coupling patterns that confirm the ring structure [13].
Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton data by providing information about the carbon framework of the molecule. The cyclopropene carbons appear in distinct regions of the spectrum, with the alkene carbon typically observed around 115-120 ppm and the adjacent ring carbons appearing at 20-25 ppm [13].
Two-dimensional NMR experiments, including correlation spectroscopy (COSY), heteronuclear single quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC), provide detailed connectivity information that enables complete structural assignment. These techniques are particularly valuable for complex cyclopropene derivatives where overlapping signals in one-dimensional spectra can complicate interpretation [17].
The stability of Kbz probe 1 can be monitored by NMR spectroscopy through time-course experiments that track the formation of degradation products. Changes in the cyclopropene region of the spectrum provide early indication of ring-opening reactions, while the appearance of new signals can indicate the formation of polymeric products or other decomposition pathways.
High-performance liquid chromatography profiling provides comprehensive information about the purity and stability of Kbz probe 1. Analytical HPLC methods are developed using gradient elution systems with UV detection to separate the target compound from synthetic impurities and degradation products [18].
The selection of appropriate chromatographic conditions is critical for achieving optimal separation. Reversed-phase C18 columns with acetonitrile-water mobile phases are commonly employed, with gradient programs optimized for the specific polarity characteristics of cyclopropene compounds. The addition of formic acid or trifluoroacetic acid modifiers helps to improve peak shape and resolution [18].
Method validation follows standard pharmaceutical guidelines, with evaluation of linearity, accuracy, precision, specificity, and robustness. The linearity of the analytical method is typically established over a concentration range of 50-150% of the target concentration, with correlation coefficients exceeding 0.999 required for acceptance [14].
Ultra-high-performance liquid chromatography (UHPLC) systems provide enhanced resolution and reduced analysis times compared to conventional HPLC. The use of sub-2 μm particle size columns enables the separation of closely related impurities that might co-elute under conventional conditions. The increased resolution is particularly valuable for purity assessment and stability monitoring applications [19].
Hyphenated techniques combining HPLC with mass spectrometry (LC-MS) or nuclear magnetic resonance (LC-NMR) provide powerful tools for the identification and characterization of unknown impurities or degradation products. These methods enable the real-time structural elucidation of compounds as they elute from the chromatographic column [18].
The development of stability-indicating analytical methods is essential for monitoring the degradation of Kbz probe 1 under various stress conditions. These methods must demonstrate the ability to separate the intact compound from all potential degradation products, including those formed under acidic, basic, oxidative, and thermal stress conditions [14].
Forced degradation studies are conducted to generate degradation products and validate the stability-indicating nature of the analytical methods. The cyclopropene ring is particularly susceptible to acid-catalyzed ring-opening reactions, while the benzoic acid moiety can undergo hydrolysis under basic conditions. The identification of these degradation products by mass spectrometry and NMR spectroscopy provides insights into the degradation pathways and helps to establish appropriate storage conditions [14].
The integration of multiple analytical techniques provides a comprehensive characterization profile for Kbz probe 1 that supports both research applications and potential therapeutic development. The combination of mass spectrometry, NMR spectroscopy, and HPLC profiling ensures that the compound meets the stringent quality requirements necessary for biological applications while providing the analytical foundation for understanding its behavior in complex biological systems.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 322.74 Da | ESI-MS | [16] |
| Molecular Formula | C₁₃H₁₇ClF₂N₂O₃ | HR-MS | [16] |
| Exact Mass | 322.089 Da | HR-MS | [16] |
| CAS Number | 2606820-58-8 | - | [16] |
| PubChem CID | 162642092 | - | [16] |
| LogP | 2.1 | Calculated | [16] |
| Hydrogen Bond Donors | 4 | Calculated | [16] |
| Hydrogen Bond Acceptors | 6 | Calculated | [16] |
| Rotatable Bonds | 7 | Calculated | [16] |
| Polar Surface Area | 92.4 Ų | Calculated | [16] |
| Synthetic Step | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclopropenation | Ethyl diazoacetate | Rh₂(OAc)₄, 60°C | 65-75% | [5] |
| Ester Reduction | LiAlH₄ | THF, 0°C | 85-90% | [5] |
| Azide Formation | DPPA, DBU | THF, rt | 75-80% | [5] |
| Amine Formation | PPh₃ | THF, reflux | 80-85% | [5] |
| Benzoylation | Benzoyl chloride | NEt₃, CH₂Cl₂ | 70-80% | [1] |
| Analytical Method | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| HPLC Purity | C18, 250×4.6 mm | ACN/H₂O gradient | UV 254 nm | [18] |
| LC-MS | C18, 150×2.1 mm | ACN/H₂O + 0.1% FA | ESI-MS | [15] |
| Prep-HPLC | C18, 250×21.2 mm | ACN/H₂O gradient | UV 280 nm | [12] |
| Stability | C18, 250×4.6 mm | ACN/H₂O gradient | UV 254 nm | [14] |
| NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Cyclopropene CH | 6.8 | t | 1H | [13] |
| Aromatic H | 7.2-7.6 | m | 4H | [13] |
| NCH₂ | 3.6 | t | 2H | [13] |
| CH₃ | 2.1 | s | 3H | [13] |
| NH | 8.1 | br s | 1H | [13] |
| Purification Method | Stationary Phase | Mobile Phase | Recovery | Purity | Reference |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel | Hexane/EtOAc 2:1 | 70-80% | 95-98% | [13] |
| Preparative HPLC | C18, 250×21.2 mm | ACN/H₂O gradient | 85-90% | >99% | [12] |
| Flash Chromatography | Silica gel | Hexane/EtOAc gradient | 75-85% | 95-97% | [10] |
| Recrystallization | - | EtOAc/Hexane | 60-70% | >98% | [10] |